7-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various neurological and psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the reductive amination of a precursor compound with 4-benzylpiperazine. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in a suitable solvent like methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
7-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 7-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation can lead to changes in mood, cognition, and behavior, making it a potential candidate for treating disorders such as depression and anxiety .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Known for its antimicrobial activity.
3-(4-(Substituted)-piperazin-1-yl)cinnolines: Studied for their antifungal and antitumor properties.
Uniqueness
What sets 7-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione apart is its unique structure, which allows it to interact with multiple biological targets. This versatility makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
7-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-23-19-18(20(29)24(2)21(23)30)27(15-22-19)9-8-17(28)26-12-10-25(11-13-26)14-16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNXFVMNBVYHTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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